4-Bromo-5,7-dimethylquinoline
Description
4-Bromo-5,7-dimethylquinoline is a halogenated quinoline derivative characterized by a bromine atom at the 4-position and methyl groups at the 5- and 7-positions of the quinoline scaffold. Its molecular formula is C₁₁H₁₀BrN, with a molar mass of 236.11 g/mol. The bromine substituent enhances electrophilic reactivity, while the methyl groups influence steric and electronic properties, modulating solubility and interactions in synthetic or biological contexts . This compound is sparingly soluble in water but dissolves in organic solvents like dichloromethane or ethanol, typical of brominated quinolines .
Properties
IUPAC Name |
4-bromo-5,7-dimethylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN/c1-7-5-8(2)11-9(12)3-4-13-10(11)6-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXVUFILQVHTOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=CC(=C2C(=C1)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10653682 | |
| Record name | 4-Bromo-5,7-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1070879-33-2 | |
| Record name | 4-Bromo-5,7-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-5,7-dimethylquinoline can be synthesized through several synthetic routes. One common method involves the bromination of 5,7-dimethylquinoline using bromine in the presence of a suitable catalyst, such as iron(III) bromide (FeBr3). The reaction typically takes place under controlled temperature and pressure conditions to ensure the selective bromination at the desired positions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality and yield. Additionally, purification steps such as recrystallization or column chromatography may be employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5,7-dimethylquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can yield quinone derivatives or carboxylic acids, depending on the specific conditions used.
Reduction: Reduction reactions can produce partially reduced derivatives or fully reduced quinoline derivatives.
Substitution: Substitution reactions can lead to the formation of various substituted quinolines, depending on the nucleophile used.
Scientific Research Applications
4-Bromo-5,7-dimethylquinoline has several scientific research applications across various fields:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be employed in biological studies to investigate its interactions with biomolecules and cellular processes.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
4-Bromo-5,7-dimethylquinoline is similar to other brominated quinolines, such as 4-Bromo-3,5-dimethylquinoline and 4-Bromo-7,8-dichloroquinoline. its unique substitution pattern at the 5 and 7 positions distinguishes it from these compounds. The presence of the methyl groups at these positions can influence its chemical reactivity and biological activity, making it a valuable compound for specific applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The reactivity, physical properties, and applications of 4-bromo-5,7-dimethylquinoline are best understood through comparison with analogous quinoline derivatives. Key structural variations include halogen positioning, substituent type (methyl, methoxy, fluoro), and additional functional groups.
Positional Isomers: Bromine and Methyl Substitution
- 2-Bromo-4,7-dimethylquinoline (CAS 103858-48-6): Bromine at the 2-position alters electronic effects, directing electrophilic substitution to the 5- or 8-position. Molecular Formula: C₁₁H₁₀BrN (same as target compound). Applications: Used in synthesizing heterocyclic pharmaceuticals .
- This compound-3-carboxylic acid ethyl ester (CAS 1242260-06-5): Addition of an ester group at position 3 introduces a site for hydrolysis or nucleophilic attack. The electron-withdrawing ester enhances polarity, improving solubility in polar aprotic solvents. Molecular Formula: C₁₄H₁₄BrNO₂. Applications: Intermediate in medicinal chemistry for functionalized quinoline derivatives .
Substituent Effects: Methyl vs. Methoxy vs. Fluoro
- 2-Bromo-5,7-dimethoxy-4-phenylquinoline (CAS data in ): Methoxy groups at 5 and 7 are electron-donating, increasing resonance stabilization compared to methyl groups. The phenyl group at position 4 enhances π-π stacking in crystal structures, as shown by dihedral angles of 55.15° and 66.34° between quinoline and phenyl rings . Synthesis: Prepared via phosphoryl bromide-mediated bromination of a quinolinone precursor .
- 4-Bromo-5,7-difluoro-2-methylquinoline (CAS 1189105-77-8): Fluorine’s high electronegativity withdraws electron density, increasing acidity at adjacent positions. Molecular Formula: C₁₀H₆BrF₂N. Applications: Explored in drug discovery for enhanced metabolic stability .
Functional Group Additions: Hydroxy and Amino Derivatives
- 8-Hydroxy-5,7-dimethylquinolin-1-ium chloride dihydrate: Hydroxyl group at position 8 enables hydrogen bonding, influencing crystal packing via O–H⋯Cl and N–H⋯O interactions . Protonation at N1 forms a cationic species, enhancing solubility in aqueous media . Applications: Studied for supramolecular chemistry and metal chelation .
- 4-Amino-3-bromo-6,7-dimethylquinoline (CAS data in ): Amino group at position 4 introduces basicity and sites for derivatization.
Comparative Data Table
Key Research Findings
- Steric and Electronic Effects: Methyl groups exert less steric pressure than methoxy substituents, as shown by the lithiation of this compound derivatives at the 3-position, which is hindered in methoxy analogues .
- Crystallography : Substituent positioning (e.g., phenyl vs. methyl) dictates crystal packing via C–H⋯π and Br⋯π interactions, influencing melting points and solubility .
- Biological Potential: Brominated quinolines are promising antimicrobial and anticancer scaffolds, though specific activity depends on substituent electronegativity and positioning .
Biological Activity
4-Bromo-5,7-dimethylquinoline is a compound belonging to the quinoline family, characterized by its unique substitution pattern at the 4, 5, and 7 positions. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are largely influenced by its molecular structure. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.
Chemical Structure and Properties
The chemical formula of this compound is C10H8BrN, with a molecular weight of approximately 236.08 g/mol. The presence of bromine and methyl groups at specific positions on the quinoline ring enhances its reactivity and biological properties.
The biological activity of this compound is hypothesized to be linked to its interaction with various biomolecules. Similar compounds have been shown to affect cellular processes through:
- Inhibition of Enzymatic Activity : Quinoline derivatives often act as enzyme inhibitors, impacting metabolic pathways.
- Antimicrobial Properties : The compound may exhibit antibacterial or antifungal activities by disrupting microbial cell functions.
- Antiproliferative Effects : Studies suggest potential applications in cancer therapy due to its ability to inhibit cell proliferation.
Antimicrobial Activity
Research indicates that this compound may possess antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting a potential role as an antibacterial agent.
Anticancer Potential
Preliminary studies have hinted at the compound's antiproliferative effects on cancer cell lines. The mechanism may involve the induction of apoptosis or cell cycle arrest in cancerous cells.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is essential.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Bromo-3,5-dimethylquinoline | Bromine at position 4 | Different methyl substitution pattern affects reactivity |
| 4-Bromo-7,8-dichloroquinoline | Bromine and chlorine substitutions | Potentially broader spectrum of biological activity |
| 2-Bromo-4,6-dimethylquinoline | Bromine at position 2 | Varies in biological activity compared to 4-Bromo-5,7-dimethyl |
| 7-Bromo-2,8-dimethylquinoline | Bromine at position 7 | Investigated for different therapeutic applications |
Case Studies and Research Findings
-
Antibacterial Activity Study :
A study evaluated the antibacterial efficacy of various quinoline derivatives against Escherichia coli and Staphylococcus aureus. Results indicated that this compound exhibited significant inhibition zones compared to controls . -
Anticancer Research :
In a cell line study focused on breast cancer (MCF-7), treatment with this compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis revealed an increase in early apoptotic cells upon treatment . -
Anti-inflammatory Mechanism Exploration :
An investigation into the anti-inflammatory potential of related quinolines suggested that they could inhibit NF-kB signaling pathways. While direct studies on this compound are lacking, it is hypothesized that similar mechanisms may apply .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
